molecular formula C23H27ClFN3O3S B11231203 {1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11231203
M. Wt: 480.0 g/mol
InChI Key: JURZBHFHFIHOBQ-UHFFFAOYSA-N
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Description

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a piperazine ring, and various functional groups, including a chlorophenyl group and a fluorophenyl group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

The synthesis of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the piperidine and piperazine rings, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carbonyl linkage between the two rings.

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for analytical purposes.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}-4-(2-FLUOROPHENYL)PIPERAZINE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,3-DIMETHYLPHENYL)PIPERAZINE: This compound has a similar core structure but differs in the substitution pattern on the piperazine ring.

    1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-(2,4-DIFLUOROPHENYL)PIPERAZINE: This variant includes additional fluorine atoms, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H27ClFN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27ClFN3O3S/c24-20-9-7-18(8-10-20)17-32(30,31)28-11-3-4-19(16-28)23(29)27-14-12-26(13-15-27)22-6-2-1-5-21(22)25/h1-2,5-10,19H,3-4,11-17H2

InChI Key

JURZBHFHFIHOBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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